Cas no 927888-44-6 (4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-)

4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 化学的及び物理的性質
名前と識別子
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- 4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-
- REF DUPL: Trt-diamino-(PEG)2-NH2
- Trt-diamino-(PEG)2-NH2
- 3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)-N-tritylpropan-1-amine
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4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | 8.51032-1G |
927888-44-6 | ≥97%(TLC) | 1g |
¥1480.00 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8510320001 |
927888-44-6 | 1G |
¥1409.1 | 2022-12-07 | |||
AN HUI ZE SHENG Technology Co., Ltd. | 8510320001-1g |
927888-44-6 | ≥97%(TLC) | 1g |
¥1479.55 | 2023-09-15 |
4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl- 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-に関する追加情報
4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl-
The compound with CAS No. 927888-44-6, known as 4,7,10-Trioxa-14-azapentadecan-1-amine, 15,15,15-triphenyl, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of amines and features a unique combination of functional groups and substituents that make it intriguing for both academic research and potential industrial applications. The molecule's structure includes three phenyl groups attached to the nitrogen atom at position 15, creating a triphenylamine moiety. Additionally, the backbone of the molecule contains three oxygen atoms at positions 4, 7, and 10, which introduces ether linkages into the structure. The nitrogen atom at position 14 further contributes to the molecule's complexity by forming an azacycle.
Recent studies have highlighted the importance of such complex molecules in various fields. For instance, triphenylamine derivatives have been explored for their potential in optoelectronic materials due to their ability to absorb light and emit fluorescence. The presence of ether linkages in this compound may enhance its solubility in organic solvents and stability under certain conditions. Furthermore, the nitrogen-containing ring system could be exploited for catalytic applications or as a building block in medicinal chemistry.
The synthesis of 4,7,10-Trioxa-14-azapentadecan-1-amine involves a multi-step process that requires precise control over reaction conditions. Researchers have employed various strategies such as nucleophilic substitution reactions and cyclization techniques to construct the molecule's backbone. The introduction of phenyl groups typically involves Friedel-Crafts alkylation or coupling reactions under palladium catalysis. These methods ensure high yields and purity of the final product.
From a structural perspective, the molecule exhibits significant steric hindrance due to the bulky triphenylamine group and the spatial arrangement of oxygen atoms within the backbone. This steric effect can influence its reactivity and interaction with other molecules. Computational studies using density functional theory (DFT) have provided insights into the electronic properties of this compound. The calculations reveal that the molecule has a conjugated system extending across its nitrogen-containing ring and phenyl groups, which could be advantageous for applications in nonlinear optics or as a precursor for advanced materials.
One of the most promising areas for this compound is its potential use in drug delivery systems. The combination of hydrophilic ether linkages and hydrophobic phenyl groups creates an amphiphilic nature that could be exploited for encapsulating hydrophobic drugs within lipid-like structures. Additionally, its ability to form stable complexes with metal ions has opened avenues for its use in coordination chemistry and catalysis.
In terms of environmental impact and safety considerations, preliminary studies suggest that this compound is not inherently hazardous under normal handling conditions. However, further research is needed to fully understand its biodegradation pathways and toxicity profile.
Looking ahead, ongoing research is focused on optimizing synthetic routes to improve scalability and reduce costs associated with large-scale production. Collaborative efforts between chemists and material scientists are also exploring novel applications in nanotechnology and biotechnology.
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